2-Bromo-1-[1-(fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]ethan-1-one
Description
This compound features a 2-oxabicyclo[2.1.1]hexane core, a bicyclic ether with a unique bridged structure. Its rigid bicyclic framework influences steric and electronic properties, making it distinct from linear or monocyclic analogs. This structure is relevant in medicinal chemistry and materials science due to its balance of stability and reactivity .
Properties
Molecular Formula |
C8H10BrFO2 |
|---|---|
Molecular Weight |
237.07 g/mol |
IUPAC Name |
2-bromo-1-[1-(fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]ethanone |
InChI |
InChI=1S/C8H10BrFO2/c9-1-6(11)7-2-8(3-7,4-10)12-5-7/h1-5H2 |
InChI Key |
VYSFJYBRMSTKBN-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CC1(OC2)CF)C(=O)CBr |
Origin of Product |
United States |
Preparation Methods
Method Overview
This approach involves brominating a suitably functionalized precursor, such as a phenyl or heterocyclic compound bearing the oxabicyclo[2.1.1]hexane moiety, using electrophilic brominating agents like N-bromosuccinimide (NBS) or phenyltrimethylammonium tribromide under controlled conditions.
Reaction Conditions & Data
| Reagent | Solvent | Temperature | Time | Yield | References |
|---|---|---|---|---|---|
| NBS | Acetonitrile | Reflux | 2 hours | 93% | |
| Phenyltrimethylammonium tribromide | Tetrahydrofuran | 0°C to room temp | 1.33 hours | Quantitative |
Mechanism:
Electrophilic bromination occurs at activated aromatic or aliphatic positions, facilitated by the stability of the intermediate radicals or carbocations. The oxabicyclic structure's rigidity influences regioselectivity, favoring the substitution at the desired site.
Advantages
- High yields and regioselectivity.
- Mild reaction conditions.
Oxidative Bromination of the Fluoromethyl-Substituted Precursors
Method Overview
This method employs oxidative bromination using oxidants like Oxone (potassium peroxymonosulfate) in the presence of ammonium bromide, suitable for introducing bromine onto fluoromethyl derivatives attached to the oxabicyclic framework.
Reaction Conditions & Data
| Reagent | Solvent | Temperature | Time | Yield | References |
|---|---|---|---|---|---|
| Oxone + NH4Br | Methanol | Reflux | 1.5 hours | 86% |
Mechanism:
Oxone oxidizes bromide ions to reactive bromonium species, which then electrophilically substitute at the fluoromethyl position, leading to the brominated compound.
Advantages
- Mild, environmentally benign conditions.
- Good functional group tolerance.
Halogenation via Transition Metal Catalysis
Method Overview
Copper(II) bromide (CuBr₂) catalyzes the bromination of acyl or aromatic precursors, often under reflux conditions, followed by nucleophilic substitution to incorporate the fluoromethyl group.
Reaction Conditions & Data
| Reagent | Solvent | Temperature | Time | Yield | References |
|---|---|---|---|---|---|
| CuBr₂ | Ethyl acetate | Reflux | 3-5 hours | Variable |
Mechanism:
Copper catalyzes the formation of a bromonium intermediate, facilitating electrophilic attack on the aromatic ring or side chain, with subsequent substitution steps to install the fluoromethyl group.
Advantages
- Broad substrate scope.
- Compatibility with various functional groups.
Multistep Synthesis via Building Blocks
Stepwise Approach
- Step 1: Synthesize the fluoromethyl-oxabicyclo[2.1.1]hexane core via cycloaddition or radical addition reactions.
- Step 2: Functionalize the core with a suitable leaving group (e.g., halogenation at specific positions).
- Step 3: Use nucleophilic substitution or cross-coupling reactions (e.g., Suzuki, Heck) to attach the ethanone moiety, followed by bromination at the terminal position.
Representative Reaction Data
| Step | Reagents | Conditions | Yield | References |
|---|---|---|---|---|
| Cycloaddition | Diels-Alder | 80°C, solvent | 70-85% | |
| Halogenation | NBS or PBr₃ | Reflux | 90% |
Note: The multistep approach allows precise control over regio- and stereochemistry, essential for complex molecules.
Recent Advances and Research Discoveries
Recent research emphasizes catalytic, green chemistry approaches, including:
- Photoredox catalysis for selective halogenation.
- Flow chemistry techniques for scalable synthesis.
- Use of environmentally benign solvents like ethanol or water.
Key Findings
- Use of visible-light photoredox catalysis with organic dyes or metal complexes enhances selectivity and reduces by-products.
- Flow reactors improve reaction efficiency, safety, and scalability, especially for hazardous reagents like brominating agents.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Typical Yield | Advantages | Limitations |
|---|---|---|---|---|---|
| Direct bromination (NBS, tribromide) | NBS, phenyltrimethylammonium tribromide | Reflux, 0°C to RT | 93-100% | High regioselectivity, mild | Limited to accessible precursors |
| Oxidative bromination | Oxone + NH4Br | Reflux | 86% | Environmentally friendly | May require purification |
| Metal-catalyzed halogenation | CuBr₂ | Reflux | Variable | Broad scope | Possible over-bromination |
| Multistep synthesis | Cycloaddition, substitution | Variable | 70-85% per step | Precise control | Longer process |
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-[1-(fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol.
Scientific Research Applications
The chemical compound 2-bromo-1-[1-(fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]ethan-1-one, also known by its CAS number 2573214-03-4, has the molecular formula and a molecular weight of 237.0662 . Information regarding its applications is limited, but based on the structural components and related compounds, potential applications can be inferred .
Key Chemical Properties
Potential Applications Based on Structural Features
Given the presence of a 2-oxabicyclo[2.1.1]hexane moiety, one can infer potential applications based on the known reactivity of similar compounds :
- Ring-Opening Reactions: The oxirane ring in 2-oxabicyclo[2.1.1]hexane can undergo ring-opening reactions, which can be utilized to synthesize diols or other ring-opened products .
- Oxidation Reactions: Like other organic compounds, 2-oxabicyclo[2.1.1]hexane can be oxidized using reagents like potassium permanganate () or hydrogen peroxide (), depending on the desired products .
- Substitution Reactions: The oxygen atom in the oxirane ring can undergo nucleophilic substitution reactions, leading to ring-opening and the formation of new compounds .
- Reduction Reactions: 2-Oxabicyclo[2.1.1]hexane can be reduced using agents like lithium aluminum hydride () or sodium borohydride () to yield saturated derivatives .
- Addition Reactions: This compound can undergo electrophilic addition reactions with suitable reagents .
- Catalytic Reactions: Catalytic hydrogenation or oxidation may be employed to modify the structure of 2-oxabicyclo[2.1.1]hexane .
Related Compounds
Several related compounds containing the 2-oxabicyclo[2.1.1]hexane moiety are listed by Ambeed.com :
- (4-Cyano-2-oxabicyclo[2.1.1]hexan-1-yl)methyl acetate
- 1-(Hydroxymethyl)-2-oxabicyclo[2.1.1]hexane-4-carbonitrile
- 1-(Aminomethyl)-2-oxabicyclo[2.1.1]hexane-4-carbonitrile
- 1-(Iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carbonitrile
- (2-Oxabicyclo[2.1.1]hexan-1-yl)methyl acetate
- 2-Oxabicyclo[2.1.1]hexane-4-carboxylic acid
These compounds suggest the potential for creating a variety of derivatives with different functional groups at various positions on the bicyclic structure .
Safety and Handling
No specific safety or handling information was found in the search results for 2-bromo-1-[1-(fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]ethan-1-one.
Mechanism of Action
The mechanism of action of 2-Bromo-1-[1-(fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]ethan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Structural Analogues with Varied Bicyclic Cores
Key Observations :
- Ring Size and Rigidity : The [2.1.1]hexane system imposes greater steric constraints compared to [2.2.2]octane or [2.2.1]heptane, affecting conformational flexibility and reactivity .
Functional Analogues with Bromoethanone Moieties
Key Observations :
- Aromatic vs. Bicyclic Cores: Thiophene and indole derivatives (e.g., ) leverage aromaticity for π-π interactions in drug-receptor binding, unlike the non-aromatic bicyclic ether .
- Reactivity: Bromoethanone groups in BHAP () undergo hydrolysis more readily than those in sterically shielded bicyclic systems, affecting environmental persistence .
Pharmacological and Industrial Relevance
Biological Activity
2-Bromo-1-[1-(fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]ethan-1-one is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to explore the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its molecular formula and has a molecular weight of approximately 249.1 g/mol. The presence of the bromine and fluoromethyl groups suggests potential reactivity and interaction with biological targets.
The biological activity of 2-Bromo-1-[1-(fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]ethan-1-one is primarily attributed to its ability to act as a bioisostere for various pharmacophores. The incorporation of the 2-oxabicyclo[2.1.1]hexane scaffold enhances the physicochemical properties of drugs, improving their bioavailability and efficacy.
Key Mechanisms:
- Bioisosterism : The compound serves as a saturated analogue to ortho-substituted phenyl rings, which are common in many bioactive compounds, potentially enhancing their pharmacological profiles .
- Reactivity : The strained bicyclic structure allows for various chemical transformations, including nucleophilic substitutions and oxidation reactions, which can lead to the formation of active metabolites .
In Vitro Studies
Several studies have investigated the biological activity of compounds related to 2-Bromo-1-[1-(fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]ethan-1-one:
Case Studies
A notable case study involved the synthesis and evaluation of a series of 2-oxabicyclo[2.1.1]hexane-containing compounds as potential anti-cancer agents:
Q & A
Basic Research Questions
Q. What are the key considerations for designing a synthesis route for 2-bromo-1-[1-(fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]ethan-1-one?
- Methodology : The synthesis typically involves bromination of a pre-formed bicyclic ketone. For example, bromination of 1-(fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl ethanone using bromine in acetic acid or dichloromethane at controlled temperatures (0–25°C) ensures regioselectivity. Monitoring via TLC or HPLC is critical to avoid over-bromination. Purification often employs column chromatography with gradients of ethyl acetate/hexane .
- Structural Precursors : The bicyclo[2.1.1]hexane scaffold can be synthesized via intramolecular photocycloaddition of allyl ether derivatives, as demonstrated in the preparation of ethyl 2-oxabicyclo[2.1.1]hexane-5-carboxylate .
Q. How can the molecular structure of this compound be confirmed experimentally?
- X-ray Crystallography : Single-crystal X-ray diffraction (using SHELX software for refinement) resolves the bicyclic framework and confirms stereochemistry. For example, the endo/exo configuration of substituents on the bicyclo[2.1.1]hexane ring can be unambiguously determined .
- Spectroscopic Analysis :
- ¹H/¹³C NMR : Key signals include the fluoromethyl group (δ ~4.5 ppm for CH₂F, split due to coupling with ¹⁹F) and the carbonyl carbon (δ ~200 ppm).
- MS : High-resolution mass spectrometry (HRMS) verifies the molecular ion peak (e.g., [M+H]⁺ or [M+Na]⁺) .
Advanced Research Questions
Q. What reaction mechanisms are involved in the participation of this compound in radical-based transformations?
- Radical Initiation : The bromine atom serves as a leaving group, enabling photoredox-catalyzed generation of α-keto radicals. For instance, in asymmetric three-component reactions, the compound acts as a radical precursor, coupling with alkenes and heteroarenes under visible light irradiation (e.g., Ru(bpy)₃²⁺ catalyst). The bicyclic system’s rigidity influences stereoselectivity, achieving enantiomeric excess (ee) values up to 90% .
- Solvent Effects : Polar aprotic solvents (e.g., acetonitrile) enhance radical stability, while protic solvents may quench reactive intermediates .
Q. How does the bicyclo[2.1.1]hexane scaffold influence physicochemical properties compared to monocyclic analogs?
- Conformational Rigidity : The bicyclic system restricts rotational freedom, increasing metabolic stability and binding affinity in drug discovery contexts. For example, replacing a cyclohexane ring with bicyclo[2.1.1]hexane in kinase inhibitors improves selectivity .
- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition temperatures >200°C, attributed to the strain energy of the bicyclic framework .
Q. What strategies address contradictory crystallographic and spectroscopic data during structure elucidation?
- Case Study : If NMR suggests equatorial fluoromethyl placement but X-ray data indicates axial orientation, dynamic effects (e.g., ring puckering at room temperature) may explain discrepancies. Computational modeling (DFT) can validate low-energy conformers. Ring-puckering coordinates, as defined by Cremer and Pople, quantify out-of-plane displacements .
- Multi-Technique Validation : Cross-validate using variable-temperature NMR and IR spectroscopy to detect conformational interconversions .
Methodological Notes
- Safety Protocols : Handle brominated ketones in fume hoods due to lachrymatory and corrosive properties. Use PPE (gloves, goggles) and refer to safety data (UN 3261, Hazard Class 8) .
- Data Reproducibility : Document reaction parameters (e.g., light intensity in photoredox reactions) meticulously, as subtle changes impact yields and ee values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
